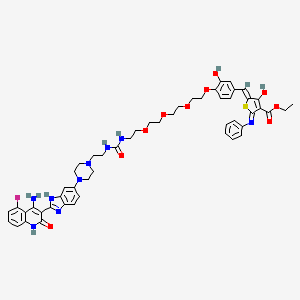

Dovitinib-RIBOTAC

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C51H56FN9O10S |

|---|---|

Molecular Weight |

1006.1 g/mol |

IUPAC Name |

ethyl (5Z)-5-[[4-[2-[2-[2-[2-[2-[4-[2-(4-amino-5-fluoro-2-oxo-1H-quinolin-3-yl)-3H-benzimidazol-5-yl]piperazin-1-yl]ethylcarbamoylamino]ethoxy]ethoxy]ethoxy]ethoxy]-3-hydroxyphenyl]methylidene]-4-hydroxy-2-phenyliminothiophene-3-carboxylate |

InChI |

InChI=1S/C51H56FN9O10S/c1-2-70-50(65)44-46(63)41(72-49(44)56-33-7-4-3-5-8-33)30-32-11-14-40(39(62)29-32)71-28-27-69-26-25-68-24-23-67-22-16-55-51(66)54-15-17-60-18-20-61(21-19-60)34-12-13-36-38(31-34)58-47(57-36)43-45(53)42-35(52)9-6-10-37(42)59-48(43)64/h3-14,29-31,62-63H,2,15-28H2,1H3,(H,57,58)(H3,53,59,64)(H2,54,55,66)/b41-30-,56-49? |

InChI Key |

YTBJOOVFCGXASL-MYYQOHSPSA-N |

Isomeric SMILES |

CCOC(=O)C1=C(/C(=C/C2=CC(=C(C=C2)OCCOCCOCCOCCNC(=O)NCCN3CCN(CC3)C4=CC5=C(C=C4)N=C(N5)C6=C(C7=C(C=CC=C7F)NC6=O)N)O)/SC1=NC8=CC=CC=C8)O |

Canonical SMILES |

CCOC(=O)C1=C(C(=CC2=CC(=C(C=C2)OCCOCCOCCOCCNC(=O)NCCN3CCN(CC3)C4=CC5=C(C=C4)N=C(N5)C6=C(C7=C(C=CC=C7F)NC6=O)N)O)SC1=NC8=CC=CC=C8)O |

Origin of Product |

United States |

Foundational & Exploratory

Dovitinib-RIBOTAC: A Technical Guide to its Dual Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dovitinib-RIBOTAC represents a novel therapeutic strategy that reprograms the function of the known multi-kinase inhibitor, Dovitinib, from a protein-targeting agent to a selective RNA degrader. This chimeric molecule leverages the inherent RNA-binding capabilities of Dovitinib to specifically target the precursor to microRNA-21 (pre-miR-21), an oncomiR implicated in numerous cancers. By recruiting the endoribonuclease RNase L to pre-miR-21, this compound induces its targeted degradation, thereby inhibiting the biogenesis of mature miR-21 and suppressing its downstream oncogenic signaling pathways. This innovative approach significantly enhances the selectivity of Dovitinib for its RNA target over its canonical protein kinase targets, offering a promising new avenue for the development of precision medicines. This technical guide provides an in-depth overview of the core mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of the key molecular and cellular processes.

Core Mechanism of Action

The mechanism of action of this compound is a sophisticated interplay of targeted recognition and enzymatic degradation, effectively hijacking a natural cellular process for therapeutic benefit.

Dovitinib as a Multi-Kinase Inhibitor

Dovitinib is an orally bioavailable small molecule that functions as a potent inhibitor of multiple receptor tyrosine kinases (RTKs) involved in tumor growth and angiogenesis.[1][2] It competitively binds to the ATP-binding site of these kinases, preventing their phosphorylation and subsequent activation of downstream signaling pathways.[3] Key targets include fibroblast growth factor receptors (FGFRs), vascular endothelial growth factor receptors (VEGFRs), and platelet-derived growth factor receptors (PDGFRs).[1][2]

Reprogramming Dovitinib to Target RNA

Recent studies have revealed that Dovitinib possesses an off-target affinity for a specific structural motif within the precursor of microRNA-21 (pre-miR-21). This discovery paved the way for its reprogramming into a RIBOTAC (Ribonuclease Targeting Chimera). A RIBOTAC is a heterobifunctional molecule composed of two key moieties: an RNA-binding molecule and an RNase L recruiter, connected by a linker.

In the case of this compound, Dovitinib serves as the RNA-binding component, directing the chimera to pre-miR-21. The other end of the molecule features a small molecule known to recruit and activate RNase L, a latent endoribonuclease involved in the innate immune response.

The RIBOTAC-Mediated Degradation of pre-miR-21

The binding of this compound to pre-miR-21 brings RNase L into close proximity to the RNA. This induced proximity facilitates the dimerization and activation of RNase L, which then cleaves the pre-miR-21 transcript. The cleavage of pre-miR-21 prevents its processing by the Dicer enzyme into mature miR-21, leading to a significant reduction in the levels of this oncogenic microRNA. The degradation of miR-21, in turn, de-represses the expression of its target tumor suppressor genes, such as PTEN and PDCD4, ultimately inhibiting cancer cell proliferation, invasion, and metastasis. This targeted degradation strategy has been shown to shift the selectivity of Dovitinib towards pre-miR-21 by an astounding 2500-fold over its canonical RTK targets.

Quantitative Data

The efficacy and selectivity of Dovitinib and this compound have been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data.

| Target Kinase | IC50 (nM) | Reference |

| FLT3 | 1 | |

| c-Kit | 2 | |

| FGFR1 | 8 | |

| FGFR3 | 9 | |

| VEGFR1 | 10 | |

| VEGFR2 | 13 | |

| VEGFR3 | 8 | |

| PDGFRβ | 210 |

Table 1: Kinase Inhibition Profile of Dovitinib. The half-maximal inhibitory concentrations (IC50) demonstrate Dovitinib's potent activity against a range of receptor tyrosine kinases.

| Cell Line | Assay | Compound | Concentration | Effect | Reference |

| MDA-MB-231 | Mature miR-21 levels | Dovitinib | 5 µM | ~30% reduction | |

| MDA-MB-231 | Mature miR-21 levels | This compound | 0.2 µM | ~30% reduction | |

| MDA-MB-231 | Cell Invasion | This compound | 5 µM | Inhibition | |

| Mouse Model | Breast Cancer Metastasis | This compound | 56 mg/kg | Inhibition | |

| Mouse Model | Alport Syndrome | This compound | 56 mg/kg | Amelioration |

Table 2: In Vitro and In Vivo Activity of this compound. This table highlights the enhanced potency of the RIBOTAC in reducing miR-21 levels and its efficacy in cellular and animal models of disease.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Synthesis of this compound

The synthesis of this compound involves a multi-step chemical process to conjugate Dovitinib with an RNase L recruiting molecule. While the precise, step-by-step synthesis protocol is proprietary and not fully disclosed in the public domain, the general strategy involves modifying Dovitinib to introduce a linker attachment point, followed by coupling with the RNase L recruiter. The final product is purified by chromatography and characterized by NMR and mass spectrometry to confirm its structure and purity.

In Vitro Kinase Inhibition Assay (TR-FRET)

This assay measures the ability of Dovitinib to inhibit the activity of a specific kinase.

-

Reagents: Recombinant kinase, kinase-specific substrate (e.g., a peptide with a phosphorylation site), ATP, Dovitinib, TR-FRET detection reagents (e.g., europium-labeled anti-phospho-antibody and a fluorescent tracer).

-

Procedure:

-

Prepare a serial dilution of Dovitinib.

-

In a microplate, add the kinase, substrate, and ATP to initiate the phosphorylation reaction.

-

Add the different concentrations of Dovitinib to the reaction wells.

-

Incubate the plate at room temperature to allow the kinase reaction to proceed.

-

Stop the reaction and add the TR-FRET detection reagents.

-

Incubate to allow the antibody to bind to the phosphorylated substrate.

-

Measure the TR-FRET signal using a plate reader. The signal is proportional to the amount of phosphorylated substrate.

-

-

Data Analysis: Plot the TR-FRET signal against the Dovitinib concentration and fit the data to a dose-response curve to determine the IC50 value.

Quantification of pre-miR-21 and mature miR-21 by RT-qPCR

This method is used to measure the levels of pre-miR-21 and mature miR-21 in cells treated with Dovitinib or this compound.

-

RNA Isolation: Extract total RNA from treated and untreated cells using a commercial RNA isolation kit.

-

Reverse Transcription (RT):

-

For mature miR-21, use a stem-loop RT primer specific for the 3' end of mature miR-21 to generate cDNA.

-

For pre-miR-21, use random hexamers or a gene-specific primer to generate cDNA.

-

-

Quantitative PCR (qPCR):

-

Perform qPCR using a TaqMan probe or SYBR Green chemistry.

-

For mature miR-21, use a forward primer specific to the mature sequence and a universal reverse primer that binds to the stem-loop adapter.

-

For pre-miR-21, use forward and reverse primers that flank a region of the pre-miR-21 sequence.

-

Use a housekeeping gene (e.g., U6 snRNA) for normalization.

-

-

Data Analysis: Calculate the relative expression levels of pre-miR-21 and mature miR-21 using the ΔΔCt method.

RNase L-mediated pre-miR-21 Cleavage Assay

This assay directly assesses the ability of this compound to induce RNase L-mediated cleavage of pre-miR-21.

-

Reagents: In vitro transcribed pre-miR-21 (labeled with a fluorescent reporter and quencher), recombinant RNase L, this compound.

-

Procedure:

-

In a microplate, combine the labeled pre-miR-21 and this compound.

-

Initiate the reaction by adding recombinant RNase L.

-

Monitor the increase in fluorescence over time using a plate reader. Cleavage of the pre-miR-21 separates the reporter from the quencher, resulting in an increased fluorescent signal.

-

-

Data Analysis: Plot the fluorescence intensity against time to determine the rate of cleavage.

Cell Viability Assay (MTT)

This assay measures the effect of this compound on the viability of cancer cells.

-

Cell Seeding: Seed cancer cells (e.g., MDA-MB-231) in a 96-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Normalize the absorbance values to the untreated control and plot against the drug concentration to determine the IC50 for cell viability.

Cell Invasion Assay (Transwell)

This assay evaluates the effect of this compound on the invasive potential of cancer cells.

-

Chamber Preparation: Coat the upper surface of a Transwell insert with a basement membrane matrix (e.g., Matrigel).

-

Cell Seeding: Seed serum-starved cancer cells (e.g., MDA-MB-231) in the upper chamber in a serum-free medium.

-

Treatment: Add this compound to the upper chamber.

-

Chemoattractant: Add a medium containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.

-

Incubation: Incubate the plate to allow the cells to invade through the matrix and migrate to the lower surface of the insert.

-

Staining and Counting: Remove the non-invading cells from the upper surface. Fix and stain the invading cells on the lower surface with crystal violet. Count the number of stained cells under a microscope.

-

Data Analysis: Compare the number of invading cells in the treated groups to the untreated control.

In Vivo Xenograft Models

-

Cell Line: Use a human TNBC cell line such as MDA-MB-231.

-

Animal Model: Use immunodeficient mice (e.g., NOD/SCID).

-

Tumor Implantation: Subcutaneously inject MDA-MB-231 cells into the mammary fat pad of the mice.

-

Treatment: Once tumors are established, administer this compound (e.g., 56 mg/kg, intraperitoneally, every other day).

-

Monitoring: Monitor tumor growth by caliper measurements. At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., histology, RT-qPCR for miR-21 levels).

-

Animal Model: Use a mouse model of Alport syndrome (e.g., Col4a3 knockout mice).

-

Treatment: Administer this compound (e.g., 56 mg/kg, intraperitoneally, every other day).

-

Monitoring: Monitor disease progression by measuring parameters such as albuminuria. At the end of the study, collect kidney tissues for histological analysis and measurement of miR-21 levels.

Visualizations

The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows described in this guide.

Caption: Signaling pathway of Dovitinib and this compound.

Caption: Experimental workflow for evaluating this compound.

Conclusion

This compound exemplifies a paradigm shift in drug development, demonstrating that the function of an existing drug can be rationally reprogrammed to target a different class of biomolecules with enhanced selectivity and efficacy. By converting a multi-kinase inhibitor into a targeted RNA degrader, this approach opens up new therapeutic possibilities for diseases driven by aberrant microRNA expression. The detailed methodologies and data presented in this guide provide a comprehensive resource for researchers seeking to understand, evaluate, and potentially expand upon this innovative therapeutic platform. Further research into the optimization of RIBOTAC design and delivery will undoubtedly pave the way for the clinical translation of this promising technology.

References

Dovitinib-RIBOTAC: A Dual-Targeting Approach to Cancer Therapy by Repurposing a Kinase Inhibitor to Degrade Oncogenic microRNA

A Technical Guide for Researchers and Drug Development Professionals

Introduction: Dovitinib, a multi-targeted receptor tyrosine kinase (RTK) inhibitor, has been clinically evaluated for its anti-cancer properties by targeting key signaling pathways involved in tumor growth and angiogenesis, such as those mediated by fibroblast growth factor receptors (FGFRs), vascular endothelial growth factor receptors (VEGFRs), and platelet-derived growth factor receptors (PDGFRs).[1][2][3] Recent advancements in drug discovery have led to the innovative reprogramming of Dovitinib into a Ribonuclease Targeting Chimera (RIBOTAC), known as Dovitinib-RIBOTAC. This novel molecule retains the core structure of Dovitinib but is chemically engineered to selectively target and degrade a non-coding RNA, the precursor to microRNA-21 (pre-miR-21), which is a well-documented oncomiR implicated in numerous cancers.[4][5] This document provides a comprehensive technical overview of the dual-targeting mechanism of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways and mechanisms of action.

Molecular Targets and Mechanism of Action

The Primary Target: Receptor Tyrosine Kinases (Dovitinib)

Dovitinib is a potent inhibitor of multiple RTKs, thereby disrupting downstream signaling cascades that promote cell proliferation, survival, and angiogenesis. Its primary protein targets include members of the FGFR, VEGFR, and PDGFR families.

The Repurposed Target: pre-miR-21 (this compound)

This compound is a heterobifunctional molecule designed to hijack the cellular machinery for RNA degradation. It consists of two key moieties: the Dovitinib molecule, which serves as the RNA-binding domain recognizing a specific structural motif in pre-miR-21, and a small molecule that recruits the endoribonuclease RNase L. By bringing RNase L into close proximity with pre-miR-21, this compound induces the targeted degradation of this oncogenic microRNA. This approach has been shown to shift the selectivity of Dovitinib from its canonical protein targets towards the RNA target by as much as 2500-fold.

Quantitative Data

The following tables summarize the in vitro potency of Dovitinib against its primary kinase targets and the cellular activity of Dovitinib and this compound.

Table 1: In Vitro Kinase Inhibition Profile of Dovitinib

| Target Kinase | IC50 (nM) |

| FLT3 | 1 |

| c-Kit | 2 |

| CSF-1R | 36 |

| FGFR1 | 8 |

| FGFR2 | 40 |

| FGFR3 | 9 |

| VEGFR1 | 10 |

| VEGFR2 | 13 |

| VEGFR3 | 8 |

| PDGFRα | 27 |

| PDGFRβ | 210 |

Table 2: Cellular Activity of Dovitinib and this compound

| Compound | Cell Line | Assay | Endpoint | IC50 / Effective Concentration |

| Dovitinib | LoVo (KRAS mutant CRC) | Cell Viability (MTT) | Growth Inhibition | 130 nM |

| Dovitinib | HT-29 (BRAF mutant CRC) | Cell Viability (MTT) | Growth Inhibition | 2,530 nM |

| Dovitinib | MDA-MB-134 (FGFR1 amplified breast cancer) | Cell Growth | Growth Inhibition | 190 nM |

| Dovitinib | SUM52 (FGFR2 amplified breast cancer) | Cell Growth | Growth Inhibition | 180 nM |

| Dovitinib | MDA-MB-231 (Triple Negative Breast Cancer) | Mature miR-21 Levels (RT-qPCR) | Reduction of miR-21 | ~30% reduction at 5 µM |

| This compound | MDA-MB-231 (Triple Negative Breast Cancer) | Mature miR-21 Levels (RT-qPCR) | Reduction of miR-21 | ~30% reduction at 0.2 µM |

| This compound | MDA-MB-231 (Triple Negative Breast Cancer) | Cell Invasion | Inhibition of Invasion | Significant inhibition at 0.2-5 µM |

Experimental Protocols

In Vitro Kinase Inhibition Assay (Time-Resolved Fluorescence)

This protocol outlines a general method for determining the IC50 values of Dovitinib against various receptor tyrosine kinases.

-

Reagents and Materials:

-

Recombinant human kinase enzymes (e.g., FGFR1, VEGFR2, etc.)

-

Kinase-specific substrate (e.g., poly(Glu, Tyr) 4:1)

-

ATP

-

Dovitinib stock solution (in DMSO)

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

-

Europium-labeled anti-phosphotyrosine antibody

-

APC-labeled streptavidin

-

384-well assay plates

-

Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) detection

-

-

Procedure:

-

Prepare serial dilutions of Dovitinib in assay buffer.

-

Add 5 µL of the diluted Dovitinib or vehicle (DMSO) to the wells of a 384-well plate.

-

Add 5 µL of the kinase/substrate mixture to each well.

-

Initiate the kinase reaction by adding 10 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for each specific kinase.

-

Incubate the plate at room temperature for 60 minutes.

-

Stop the reaction by adding 10 µL of a solution containing EDTA and the TR-FRET detection reagents (Europium-labeled anti-phosphotyrosine antibody and APC-labeled streptavidin).

-

Incubate for an additional 60 minutes at room temperature to allow for antibody binding.

-

Measure the TR-FRET signal on a compatible plate reader (excitation at 320 nm, emission at 615 nm and 665 nm).

-

Calculate the ratio of the emission signals (665 nm / 615 nm).

-

Plot the signal ratio against the logarithm of the Dovitinib concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Quantitative Real-Time PCR (RT-qPCR) for pre-miR-21 and mature miR-21

This protocol details the quantification of miRNA levels in cells treated with Dovitinib or this compound.

-

Reagents and Materials:

-

MDA-MB-231 cells

-

Dovitinib and this compound

-

RNA extraction kit (e.g., TRIzol or similar)

-

miRNA-specific reverse transcription kit

-

miRNA-specific forward and reverse primers for pre-miR-21 and mature miR-21

-

Primers for a reference small RNA (e.g., U6 snRNA)

-

SYBR Green-based qPCR master mix

-

Real-time PCR instrument

-

-

Procedure:

-

Cell Treatment and RNA Extraction:

-

Seed MDA-MB-231 cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of Dovitinib, this compound, or vehicle (DMSO) for 48 hours.

-

Lyse the cells and extract total RNA, including small RNAs, according to the manufacturer's protocol of the chosen RNA extraction kit.

-

Assess RNA quality and quantity using a spectrophotometer.

-

-

Reverse Transcription:

-

Perform reverse transcription on 10-100 ng of total RNA using a miRNA-specific reverse transcription kit. This typically involves a stem-loop primer for mature miRNA or a specific primer for the pre-miRNA.

-

-

Quantitative PCR:

-

Set up qPCR reactions in a 96-well plate using the cDNA, miRNA-specific primers, and SYBR Green master mix.

-

Run the qPCR on a real-time PCR instrument with a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 60 s).

-

Generate a dissociation curve to ensure primer specificity.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for each sample.

-

Normalize the Ct values of the target miRNAs (pre-miR-21 and mature miR-21) to the Ct value of the reference RNA (e.g., U6 snRNA) to obtain ΔCt values (ΔCt = Ct_target - Ct_reference).

-

Calculate the relative expression levels using the 2^-ΔΔCt method.

-

-

Cell Invasion Assay (Boyden Chamber Assay)

This protocol describes an in vitro assay to assess the effect of this compound on the invasive potential of MDA-MB-231 breast cancer cells.

-

Reagents and Materials:

-

MDA-MB-231 cells

-

This compound

-

Boyden chamber inserts (8 µm pore size) for 24-well plates

-

Matrigel or a similar basement membrane matrix

-

Serum-free cell culture medium

-

Cell culture medium with 10% FBS (chemoattractant)

-

Cotton swabs

-

Methanol

-

Crystal violet staining solution

-

-

Procedure:

-

Preparation of Inserts:

-

Thaw Matrigel on ice and dilute it with cold, serum-free medium.

-

Coat the top surface of the Boyden chamber inserts with the diluted Matrigel solution and allow it to solidify at 37°C for at least 30 minutes.

-

-

Cell Seeding and Treatment:

-

Harvest MDA-MB-231 cells and resuspend them in serum-free medium containing various concentrations of this compound or vehicle.

-

Seed 5 x 10^4 cells in the upper chamber of the coated inserts.

-

Add medium containing 10% FBS to the lower chamber as a chemoattractant.

-

-

Incubation and Staining:

-

Incubate the plates at 37°C in a 5% CO2 incubator for 24-48 hours.

-

After incubation, carefully remove the non-invading cells from the upper surface of the membrane with a cotton swab.

-

Fix the invading cells on the lower surface of the membrane with methanol for 10 minutes.

-

Stain the fixed cells with crystal violet solution for 20 minutes.

-

Gently wash the inserts with water to remove excess stain.

-

-

Quantification:

-

Allow the inserts to air dry.

-

Count the number of stained, invaded cells in several random microscopic fields for each insert.

-

Calculate the average number of invaded cells per field.

-

-

In Vivo Xenograft Model of Breast Cancer Metastasis

This protocol provides a general framework for evaluating the anti-tumor activity of this compound in a mouse model.

-

Reagents and Materials:

-

Immunocompromised mice (e.g., NOD-scid GAMMA (NSG) mice)

-

MDA-MB-231 cells stably expressing luciferase (MDA-MB-231-Luc)

-

This compound formulated for intraperitoneal (i.p.) injection

-

Vehicle control solution

-

Bioluminescence imaging system

-

-

Procedure:

-

Tumor Cell Implantation:

-

Inject MDA-MB-231-Luc cells into the mammary fat pad of the mice.

-

Monitor tumor growth by caliper measurements and/or bioluminescence imaging.

-

-

Treatment:

-

Once tumors are established, randomize the mice into treatment and control groups.

-

Administer this compound (e.g., 56 mg/kg) or vehicle via i.p. injection every other day for a specified period (e.g., 30-42 days).

-

Monitor the body weight and overall health of the mice throughout the study.

-

-

Efficacy Assessment:

-

Monitor primary tumor growth by caliper measurements.

-

Assess metastasis (e.g., to the lungs) using bioluminescence imaging at regular intervals.

-

At the end of the study, euthanize the mice and harvest the primary tumors and metastatic tissues for further analysis (e.g., RT-qPCR for miR-21 levels, immunohistochemistry for proliferation and apoptosis markers).

-

-

Data Analysis:

-

Compare tumor volumes and metastatic burden between the treatment and control groups.

-

Analyze the expression of relevant biomarkers in the harvested tissues.

-

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways targeted by Dovitinib and the mechanism of action of this compound.

Caption: Dovitinib inhibits multiple RTKs, blocking downstream signaling pathways.

Caption: this compound mechanism for targeted pre-miR-21 degradation.

Conclusion

This compound represents a paradigm-shifting approach in drug development, demonstrating that a small molecule inhibitor originally designed for protein targets can be rationally repurposed to selectively degrade a disease-driving RNA. This dual-targeting capability, inhibiting both oncogenic protein kinases and a key oncomiR, presents a promising strategy for overcoming drug resistance and enhancing therapeutic efficacy in cancer treatment. The data and protocols presented herein provide a foundational guide for researchers and drug development professionals interested in exploring and advancing this innovative therapeutic modality.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Targeted FGFR/VEGFR/PDGFR inhibition with dovitinib enhances the effects of nab-paclitaxel in preclinical gastric cancer models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Reprogramming of Protein-Targeted Small-Molecule Medicines to RNA by Ribonuclease Recruitment - PMC [pmc.ncbi.nlm.nih.gov]

Dovitinib-RIBOTAC: A Technical Guide to a Novel RNA-Targeting Chimera

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dovitinib-RIBOTAC is a novel synthetic chimeric molecule engineered to selectively target and degrade microRNA-21 (miR-21), a key player in various pathologies, including cancer and fibrosis. This document provides a comprehensive overview of the chemical structure, properties, and mechanism of action of this compound. Detailed experimental protocols for its synthesis, characterization, and biological evaluation are presented to facilitate further research and development in the field of RNA-targeted therapeutics.

Introduction

MicroRNAs (miRNAs) are small non-coding RNA molecules that regulate gene expression post-transcriptionally and are frequently dysregulated in human diseases. Among these, miR-21 is a well-established oncomiR, promoting tumor growth, invasion, and metastasis in a variety of cancers, including triple-negative breast cancer. It is also implicated in fibrotic diseases such as Alport syndrome. The therapeutic potential of targeting miR-21 has driven the development of innovative strategies to inhibit its function.

Dovitinib, a multi-targeted receptor tyrosine kinase (RTK) inhibitor, was serendipitously found to bind to the precursor of miR-21 (pre-miR-21). This discovery paved the way for the rational design of this compound, a Ribonuclease Targeting Chimera (RIBOTAC). This chimeric molecule leverages the RNA-binding affinity of Dovitinib to recruit a ribonuclease (RNase) to pre-miR-21, leading to its specific degradation. This approach not only enhances the potency of targeting miR-21 but also significantly shifts the selectivity of Dovitinib from its canonical protein targets to the desired RNA target.

This technical guide details the chemical properties of this compound, its mechanism of action, and provides a compilation of experimental protocols for its study.

Chemical Structure and Properties

This compound is a synthetic molecule that consists of three key components: the Dovitinib moiety which binds to pre-miR-21, a linker, and a small molecule that recruits Ribonuclease L (RNase L).

| Property | Value |

| IUPAC Name | ethyl (Z)-5-(4-((1-(4-(2-(4-amino-5-fluoro-2-oxo-1,2-dihydroquinolin-3-yl)-1H-benzo[d]imidazol-5-yl)piperazin-1-yl)-4-oxo-8,11,14-trioxa-3,5-diazahexadecan-16-yl)oxy)-3-hydroxybenzylidene)-4-oxo-2-(phenylamino)-4,5-dihydrothiophene-3-carboxylate[1] |

| CAS Number | 2759351-68-1[1][2] |

| Chemical Formula | C51H56FN9O10S[1] |

| Molecular Weight | 1006.12 g/mol [1] |

| Exact Mass | 1005.3855 |

| Elemental Analysis | C, 60.88; H, 5.61; F, 1.89; N, 12.53; O, 15.90; S, 3.19 |

| Appearance | Solid |

| Purity | >98% |

| Solubility | Soluble in DMSO |

| Storage | Store at -20°C for long-term storage. |

Mechanism of Action

This compound employs a targeted degradation strategy to eliminate pre-miR-21. The mechanism can be summarized in the following steps:

-

Binding to pre-miR-21: The Dovitinib portion of the molecule selectively binds to a specific structural motif within the pre-miR-21 sequence.

-

Recruitment of RNase L: The other end of the chimera recruits the ubiquitous latent endoribonuclease, RNase L.

-

Induced Proximity and Degradation: By bringing RNase L into close proximity with pre-miR-21, this compound facilitates the RNase L-mediated cleavage and subsequent degradation of the target pre-miR-21.

-

Downstream Effects: The degradation of pre-miR-21 prevents its processing into mature miR-21, leading to the de-repression of miR-21's target genes, such as tumor suppressors, thereby inhibiting cancer cell invasion and proliferation.

Caption: Mechanism of this compound action.

Experimental Protocols

Chemical Synthesis of this compound

The synthesis of this compound involves a multi-step process. A key precursor is a derivative of Dovitinib, which is then coupled to a linker and the RNase L recruiting moiety. While the precise, step-by-step synthesis is proprietary and detailed in the supplementary information of the primary research article, the general workflow is as follows:

Caption: General synthesis workflow for this compound.

Note: For a detailed synthetic protocol, refer to the supplementary information of Zhang et al., J. Am. Chem. Soc. 2021, 143, 33, 13044–13055.

In Vitro Evaluation of this compound

This protocol is for quantifying the levels of mature miR-21 and pre-miR-21 in cells treated with this compound.

Materials:

-

MDA-MB-231 cells

-

This compound

-

RNA extraction kit (e.g., miRNeasy FFPE Kit)

-

Reverse transcription kit (e.g., Omniscript RT Kit)

-

Specific RT primers for miR-21 and a reference gene (e.g., U6 snRNA)

-

SYBR Green or TaqMan-based qPCR master mix

-

Real-Time PCR System

Procedure:

-

Cell Culture and Treatment:

-

Culture MDA-MB-231 cells in appropriate media.

-

Treat cells with varying concentrations of this compound (e.g., 0.1, 0.5, 1, 5 µM) for a specified time (e.g., 24, 48 hours). Include a vehicle control (DMSO).

-

-

RNA Extraction:

-

Harvest the cells and extract total RNA, including small RNAs, using a suitable kit according to the manufacturer's instructions.

-

-

Reverse Transcription (RT):

-

Perform reverse transcription on the extracted RNA using specific RT primers for mature miR-21 and the reference gene to generate cDNA.

-

-

Quantitative PCR (qPCR):

-

Perform qPCR using the generated cDNA, specific forward and reverse primers for miR-21 and the reference gene, and a qPCR master mix.

-

Run the reaction on a Real-Time PCR system.

-

-

Data Analysis:

-

Calculate the relative expression of miR-21 using the ΔΔCt method, normalizing to the reference gene expression.

-

This assay assesses the effect of this compound on the invasive potential of cancer cells.

Materials:

-

MDA-MB-231 cells

-

This compound

-

Boyden chamber inserts with an 8 µm pore size polycarbonate membrane

-

Matrigel

-

Cell culture medium with and without fetal bovine serum (FBS)

-

Calcein AM or similar fluorescent dye

Procedure:

-

Chamber Preparation:

-

Coat the top of the Boyden chamber inserts with a thin layer of Matrigel and allow it to solidify.

-

-

Cell Seeding and Treatment:

-

Resuspend MDA-MB-231 cells in serum-free medium.

-

Add the cell suspension to the upper chamber of the inserts.

-

Add medium containing FBS (as a chemoattractant) to the lower chamber.

-

Treat the cells in the upper chamber with this compound at various concentrations.

-

-

Incubation:

-

Incubate the chambers for 16-24 hours to allow for cell invasion through the Matrigel and the membrane.

-

-

Quantification of Invasion:

-

Remove non-invaded cells from the top of the membrane with a cotton swab.

-

Fix and stain the invaded cells on the bottom of the membrane with a fluorescent dye.

-

Quantify the number of invaded cells by fluorescence microscopy or a plate reader.

-

In Vivo Evaluation of this compound

This model is used to evaluate the anti-tumor efficacy of this compound in vivo.

Materials:

-

Female immunodeficient mice (e.g., NOD/SCID)

-

MDA-MB-231-Luc cells (luciferase-expressing)

-

This compound

-

Vehicle solution

-

Bioluminescence imaging system

Procedure:

-

Tumor Cell Implantation:

-

Inject MDA-MB-231-Luc cells into the mammary fat pad of the mice.

-

Allow tumors to establish and reach a palpable size.

-

-

Treatment:

-

Randomize mice into treatment and control groups.

-

Administer this compound (e.g., 56 mg/kg) or vehicle via intraperitoneal injection every other day for a period of 30 days.

-

-

Monitoring Tumor Growth:

-

Monitor tumor volume regularly using calipers.

-

Perform bioluminescence imaging weekly to visualize and quantify tumor burden.

-

-

Endpoint Analysis:

-

At the end of the treatment period, euthanize the mice and excise the tumors.

-

Analyze the tumors for miR-21 levels (RT-qPCR) and expression of downstream target proteins (Western blot or immunohistochemistry).

-

Assess for metastasis in organs like the lungs.

-

This model is used to assess the therapeutic potential of this compound in a genetic kidney disease model.

Materials:

-

Alport syndrome mouse model (e.g., Col4a3 knockout mice)

-

This compound

-

Vehicle solution

-

Equipment for urine and blood collection and analysis

Procedure:

-

Animal Model and Treatment:

-

Use a colony of Alport syndrome mice.

-

Begin treatment at a predefined age before or at the onset of significant renal pathology.

-

Administer this compound (e.g., 56 mg/kg) or vehicle via intraperitoneal injection every other day for 42 days.

-

-

Monitoring Renal Function:

-

Collect urine periodically to measure albumin-to-creatinine ratio as a marker of proteinuria.

-

Collect blood at the endpoint to measure markers of renal function like blood urea nitrogen (BUN) and creatinine.

-

-

Histopathological Analysis:

-

At the end of the study, harvest the kidneys.

-

Perform histological staining (e.g., H&E, Masson's trichrome) to assess fibrosis and glomerular damage.

-

Analyze miR-21 levels and downstream target protein expression in kidney tissue.

-

Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the chemical structure of the synthesized this compound and to study its interaction with pre-miR-21.

General Protocol for 1D ¹H NMR:

-

Sample Preparation: Dissolve a small amount of this compound in a suitable deuterated solvent (e.g., DMSO-d₆).

-

Data Acquisition:

-

Use a standard 1D proton NMR pulse sequence.

-

Acquire the spectrum at a specific frequency (e.g., 400 or 600 MHz).

-

Optimize acquisition parameters such as the number of scans, relaxation delay, and acquisition time.

-

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectrum.

-

Analysis: Analyze the chemical shifts, integration, and coupling patterns to confirm the structure.

For interaction studies, techniques like WaterLOGSY (Water-Ligand Observed via Gradient Spectroscopy) can be employed to confirm the binding of this compound to pre-miR-21.

Conclusion

This compound represents a promising therapeutic agent that exemplifies the potential of reprogramming existing drugs to target RNA. Its ability to selectively degrade pre-miR-21 offers a novel approach for the treatment of miR-21-driven diseases. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in the field, enabling further investigation and development of this and similar RNA-targeting chimeras.

References

Synthesis and Characterization of Dovitinib-RIBOTAC: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, characterization, and biological evaluation of Dovitinib-RIBOTAC, a novel chimeric molecule that repurposes the receptor tyrosine kinase (RTK) inhibitor Dovitinib into a potent and selective RNA-degrading molecule. By recruiting the endoribonuclease RNase L to the precursor of the oncogenic microRNA-21 (pre-miR-21), this compound effectively silences its target, leading to the derepression of tumor suppressor genes and subsequent anti-cancer effects. This document details the chemical synthesis, analytical characterization, and key experimental protocols for assessing the activity of this compound, intended to serve as a valuable resource for researchers in the fields of chemical biology, drug discovery, and RNA therapeutics.

Introduction

Dovitinib is a well-characterized multi-RTK inhibitor that targets key signaling pathways involved in tumor growth and angiogenesis, including those mediated by fibroblast growth factor receptors (FGFRs), vascular endothelial growth factor receptors (VEGFRs), and platelet-derived growth factor receptors (PDGFRs).[1][2] While effective in its protein-targeting capacity, recent advancements in our understanding of RNA as a druggable target have opened new avenues for therapeutic intervention. One such innovative approach is the development of Ribonuclease Targeting Chimeras (RIBOTACs).

RIBOTACs are heterobifunctional molecules composed of a ligand that binds to a specific RNA target, a linker, and a moiety that recruits an endogenous ribonuclease, typically RNase L.[3][4] This induced proximity leads to the site-specific cleavage and subsequent degradation of the target RNA.[3] The this compound leverages the inherent, albeit less potent, affinity of Dovitinib for a structured region within pre-miR-21. By conjugating Dovitinib to an RNase L recruiting molecule, its mechanism of action is reprogrammed from kinase inhibition to targeted RNA degradation, resulting in a significant increase in selectivity and potency against pre-miR-21. This targeted degradation of pre-miR-21 has been shown to inhibit breast cancer metastasis in preclinical models.

This guide provides a detailed methodology for the synthesis and characterization of this compound, along with protocols for its biological evaluation.

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the preparation of a modified Dovitinib analogue with a suitable linker attachment point, followed by conjugation to an RNase L recruiting moiety. The following is a representative synthetic scheme and procedure adapted from the literature.

Synthesis Scheme

A detailed, multi-step synthesis scheme would be presented here, outlining the chemical transformations from starting materials to the final this compound product. This would include the synthesis of the Dovitinib-linker intermediate and the RNase L recruiter, followed by their conjugation.

Experimental Protocol for Synthesis

A detailed, step-by-step experimental protocol for the complete synthesis of this compound would be provided here. This would include specific reagents, solvents, reaction conditions (temperature, time), and purification methods (e.g., column chromatography, HPLC) for each step.

Characterization of this compound

Thorough analytical characterization is crucial to confirm the identity, purity, and structural integrity of the synthesized this compound.

Analytical Data Summary

| Analytical Technique | Observed Data |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): [Detailed proton NMR data would be listed here] |

| ¹³C NMR (101 MHz, CDCl₃) | δ (ppm): [Detailed carbon NMR data would be listed here] |

| High-Resolution Mass Spectrometry (HRMS) | Calculated for C₅₁H₅₆FN₉O₁₀S [M+H]⁺: 1006.3928; Found: 1006.3925 |

| Purity (HPLC) | >95% |

Experimental Protocols for Characterization

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.

-

Data Processing: Process the raw data using appropriate NMR software to obtain the final spectra for analysis.

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid).

-

Data Acquisition: Infuse the sample into an ESI-TOF or Orbitrap mass spectrometer and acquire data in positive ion mode.

-

Data Analysis: Determine the accurate mass of the molecular ion and compare it to the calculated theoretical mass.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water (with 0.1% trifluoroacetic acid or formic acid) and acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm and 280 nm.

-

-

Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it to an appropriate concentration with the mobile phase.

-

Analysis: Inject the sample and analyze the chromatogram to determine the purity of the compound.

Biological Evaluation of this compound

The biological activity of this compound is assessed through a series of in vitro and cell-based assays to confirm its mechanism of action and therapeutic potential.

Summary of Biological Activity

| Assay | Cell Line | Metric | Result | Reference |

| miR-21 Degradation | MDA-MB-231 | % Reduction of mature miR-21 | Significant reduction at 0.2, 1, and 5 µM | |

| Cell Invasion | MDA-MB-231 | % Inhibition of invasion | Dose-dependent inhibition | |

| Target Derepression | MDA-MB-231 | Protein Expression | Increased PDCD4 levels | |

| Kinase Signaling | MDA-MB-231 | Protein Expression | No effect on pERK levels | |

| In Vivo Efficacy | Xenograft Mouse Model | Tumor Metastasis | Inhibition of lung nodule formation (56 mg/kg, i.p., every other day) |

Experimental Protocols for Biological Assays

-

Cell Line: MDA-MB-231 (human breast adenocarcinoma).

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.

-

Reaction Setup: In a reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl₂, 1 mM DTT), combine a fluorescently labeled pre-miR-21 substrate, recombinant human RNase L, and varying concentrations of this compound.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 1-2 hours).

-

Analysis: Stop the reaction and analyze the cleavage of the pre-miR-21 substrate by measuring the increase in fluorescence or by resolving the RNA fragments on a denaturing polyacrylamide gel.

-

Cell Treatment: Seed MDA-MB-231 cells in 6-well plates and treat with varying concentrations of this compound for 24-48 hours.

-

RNA Extraction: Isolate total RNA, including small RNAs, from the cells using a suitable RNA extraction kit.

-

Reverse Transcription: Perform reverse transcription using a miRNA-specific stem-loop primer for miR-21.

-

qPCR: Conduct qPCR using a forward primer specific for miR-21 and a universal reverse primer. Use a small nuclear RNA (e.g., U6) as an internal control for normalization.

-

Data Analysis: Calculate the relative expression of miR-21 using the ΔΔCt method.

-

Cell Lysis: Treat MDA-MB-231 cells with this compound as described above, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane and probe with primary antibodies against PDCD4, phospho-ERK (pERK), total ERK, and a loading control (e.g., GAPDH or β-actin).

-

Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: Densitometrically quantify the protein bands and normalize to the loading control.

-

Chamber Preparation: Coat the upper surface of a Transwell insert (8 µm pore size) with a layer of Matrigel.

-

Cell Seeding: Seed serum-starved MDA-MB-231 cells in the upper chamber in serum-free medium containing this compound.

-

Chemoattractant: Add complete medium (containing FBS) as a chemoattractant to the lower chamber.

-

Incubation: Incubate for 24-48 hours to allow for cell invasion through the Matrigel and the porous membrane.

-

Analysis: Remove non-invading cells from the upper surface of the membrane. Fix and stain the invading cells on the lower surface of the membrane with crystal violet.

-

Quantification: Count the number of invaded cells in several microscopic fields and calculate the average.

Signaling Pathways

Dovitinib's Canonical Signaling Pathway

This compound's Mechanism of Action

Conclusion

This compound represents a promising example of reprogramming a known protein-targeted drug into a selective RNA-degrading therapeutic. This technical guide provides a foundational framework for the synthesis, characterization, and biological evaluation of this innovative molecule. The detailed protocols and methodologies presented herein are intended to facilitate further research and development in the expanding field of RNA-targeting small molecules.

References

Dovitinib-RIBOTAC: A Technical Guide to Repurposing a Kinase Inhibitor for Targeted RNA Degradation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dovitinib-RIBOTAC represents a pioneering approach in the field of targeted therapeutics, demonstrating the successful reprogramming of a known protein kinase inhibitor into a potent and selective RNA-degrading molecule. This technical guide provides an in-depth overview of the discovery, mechanism of action, and development of this compound, a chimeric molecule designed to specifically target and degrade the oncogenic precursor microRNA-21 (pre-miR-21). By leveraging the inherent RNA-binding capabilities of the multi-kinase inhibitor Dovitinib and conjugating it to an RNase L recruiting moiety, this novel molecule achieves a remarkable 2500-fold shift in selectivity from its canonical protein targets to the desired RNA target.[1][2] This breakthrough holds significant promise for the treatment of diseases driven by miR-21 overexpression, such as triple-negative breast cancer and Alport syndrome, as evidenced by preclinical in vivo studies.[1][2] This document details the experimental data, protocols, and underlying signaling pathways, offering a comprehensive resource for researchers in the field of targeted RNA degradation and drug discovery.

Introduction: The Rationale for Dovitinib Repurposing

The concept of targeting RNA with small molecules has emerged as a compelling therapeutic strategy, offering the potential to modulate disease-associated genes that are challenging to target at the protein level. MicroRNA-21 (miR-21) is a well-established oncomiR, with its overexpression implicated in the progression of numerous cancers and other diseases.[3] The development of small molecules that can selectively modulate miR-21 biogenesis or function is therefore of significant therapeutic interest.

Dovitinib, a receptor tyrosine kinase (RTK) inhibitor, was identified from a library of known drugs to possess off-target binding affinity for pre-miR-21. This discovery provided a unique opportunity to repurpose an existing clinical candidate for a novel therapeutic application. The strategy centered on transforming Dovitinib from a mere binder into a catalytic degrader of its RNA target. This was achieved through the creation of a Ribonuclease Targeting Chimera (RIBOTAC).

The this compound is a bifunctional molecule comprising two key components:

-

An RNA-binding moiety: The Dovitinib scaffold, which recognizes and binds to a specific structural motif within the pre-miR-21 hairpin.

-

An effector recruitment moiety: A small molecule that recruits the endogenous endoribonuclease RNase L.

By physically linking these two components, this compound brings RNase L into close proximity with pre-miR-21, leading to its site-specific cleavage and subsequent degradation. This innovative approach not only enhances the potency against the RNA target but also dramatically improves selectivity by diverting the molecule's activity away from its original protein kinase targets.

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effect by hijacking the cellular machinery for RNA degradation. The process begins with the Dovitinib portion of the chimera binding to a specific bulge region in the pre-miR-21 hairpin structure. This binding event serves as an anchor, localizing the molecule to its intended RNA target. The RNase L recruiting ligand, connected via a chemical linker, then engages with and activates the latent RNase L enzyme. This induced proximity leads to the catalytic cleavage of the pre-miR-21 transcript, preventing its further processing by Dicer into mature, functional miR-21.

The degradation of pre-miR-21 leads to the upregulation of its downstream target proteins, which include tumor suppressors such as Programmed Cell Death 4 (PDCD4) and Phosphatase and Tensin Homolog (PTEN). The restoration of these tumor suppressor functions ultimately inhibits cancer cell proliferation, invasion, and metastasis.

Quantitative Data Summary

The development of this compound involved rigorous quantitative assessment of its binding affinity, enzymatic inhibition, and cellular activity. The following tables summarize the key quantitative data from these studies.

Table 1: Binding Affinity and In Vitro Inhibition

| Compound | Target | Assay | Value | Reference |

| Dovitinib | pre-miR-21 | Dissociation Constant (Kd) | 3 µM | |

| Dovitinib | Dicer processing of pre-miR-21 | IC50 | 5 µM | |

| Dovitinib | FGFR1 | IC50 | 0.04 ± 0.01 µM | |

| Dovitinib Derivative 4 | FGFR1 | IC50 | 5 ± 1 µM | |

| Dovitinib Derivative 5 | FGFR1 | IC50 | >10 µM | |

| Dovitinib Derivative 6 | FGFR1 | IC50 | >10 µM |

Table 2: Cellular Activity of Dovitinib and this compound

| Compound | Cell Line | Assay | Concentration | Effect | Reference |

| Dovitinib | MDA-MB-231 | Mature miR-21 reduction | 5 µM | ~30% reduction | |

| This compound | MDA-MB-231 | Mature miR-21 reduction | 0.2 µM | ~30% reduction | |

| This compound | MDA-MB-231 | Cell Invasion | 0.2 - 5 µM | Significant inhibition |

Table 3: In Vivo Efficacy of this compound

| Animal Model | Treatment | Dosing Regimen | Duration | Key Outcomes | Reference |

| Triple-Negative Breast Cancer Xenograft (MDA-MB-231-Luc cells) | This compound | 56 mg/kg, intraperitoneal injection, every other day | 30 days | Inhibited breast cancer metastasis, decreased lung nodules, reduced miR-21 and pre-miR-21 expression, derepressed PDCD4 expression. | |

| Alport Syndrome Mouse Model | This compound | 56 mg/kg, intraperitoneal injection, every other day | 42 days | Stabilized urine albumin concentration, reduced mature and precursor miR-21 in kidneys, increased PPARα protein level. |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the development of this compound.

Synthesis of this compound

The synthesis of this compound involves a multi-step chemical process that couples the Dovitinib core to the RNase L recruiting moiety via a flexible linker. The detailed synthetic schemes and characterization data can be found in the supplementary information of Zhang et al., JACS 2021.

In Vitro Dicer Processing Assay

This assay evaluates the ability of a compound to inhibit the processing of pre-miR-21 by the Dicer enzyme.

Materials:

-

Recombinant human Dicer enzyme

-

5'-fluorescently labeled pre-miR-21 substrate

-

Dicing buffer (e.g., 20 mM Tris-HCl pH 8.0, 15 mM NaCl, 2.5 mM MgCl2)

-

Test compounds (Dovitinib, this compound)

-

96-well plates

-

Fluorescence plate reader

Protocol:

-

Prepare serial dilutions of the test compounds in DMSO.

-

In a 96-well plate, add the dicing buffer.

-

Add the test compounds to the respective wells.

-

Add the 5'-fluorescently labeled pre-miR-21 substrate to all wells.

-

Initiate the reaction by adding recombinant Dicer enzyme.

-

Incubate the plate at 37°C for a specified time (e.g., 1 hour).

-

Stop the reaction (e.g., by adding EDTA).

-

Measure the fluorescence intensity using a plate reader. The cleavage of the pre-miRNA substrate separates a fluorophore and quencher, leading to an increase in fluorescence.

-

Calculate the percentage of inhibition relative to a DMSO control and determine the IC50 value.

RNase L Recruitment and Cleavage Assay

This assay confirms that the RIBOTAC can recruit and activate RNase L to cleave the target RNA.

Materials:

-

Recombinant human RNase L

-

In vitro transcribed pre-miR-21

-

This compound and control compounds

-

RNase L activation buffer (containing ATP)

-

Urea-PAGE gels

-

SYBR Gold or similar nucleic acid stain

Protocol:

-

Incubate in vitro transcribed pre-miR-21 with this compound or control compounds in RNase L activation buffer.

-

Add recombinant RNase L to the reaction mixture.

-

Incubate at 37°C for a specified time.

-

Stop the reaction and denature the RNA.

-

Resolve the RNA fragments on a urea-PAGE gel.

-

Stain the gel with a nucleic acid stain and visualize the cleavage products. The appearance of specific cleavage bands indicates RNase L-mediated degradation.

Cell Culture and RT-qPCR for miR-21 Levels

This protocol quantifies the levels of mature miR-21 in cells treated with the test compounds.

Materials:

-

MDA-MB-231 cells

-

Cell culture medium and supplements

-

Test compounds

-

RNA extraction kit

-

TaqMan MicroRNA Reverse Transcription Kit

-

TaqMan MicroRNA Assay for hsa-miR-21

-

Real-time PCR system

Protocol:

-

Seed MDA-MB-231 cells in multi-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of Dovitinib, this compound, or vehicle control for a specified duration (e.g., 48 hours).

-

Harvest the cells and extract total RNA using a suitable kit.

-

Perform reverse transcription using the TaqMan MicroRNA Reverse Transcription Kit and specific primers for miR-21.

-

Conduct real-time quantitative PCR (RT-qPCR) using the TaqMan MicroRNA Assay and a real-time PCR system.

-

Normalize the miR-21 expression levels to an appropriate endogenous control (e.g., U6 snRNA).

-

Calculate the relative expression of miR-21 in treated cells compared to control cells.

Cell Invasion Assay (Boyden Chamber)

This assay assesses the effect of the compounds on the invasive potential of cancer cells.

Materials:

-

MDA-MB-231 cells

-

Boyden chamber inserts (e.g., 8 µm pore size)

-

Matrigel or other basement membrane matrix

-

Serum-free and serum-containing cell culture medium

-

Test compounds

-

Cotton swabs

-

Crystal violet stain

Protocol:

-

Coat the top of the Boyden chamber inserts with a thin layer of Matrigel and allow it to solidify.

-

Harvest MDA-MB-231 cells and resuspend them in serum-free medium containing the test compounds or vehicle control.

-

Add the cell suspension to the upper chamber of the inserts.

-

Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Incubate the chambers for a period that allows for cell invasion (e.g., 24 hours).

-

After incubation, remove the non-invading cells from the top of the membrane with a cotton swab.

-

Fix and stain the invading cells on the bottom of the membrane with crystal violet.

-

Elute the stain and quantify the absorbance, or count the number of invading cells under a microscope.

In Vivo Xenograft Model of Triple-Negative Breast Cancer

This protocol describes the in vivo evaluation of this compound in a mouse model of triple-negative breast cancer.

Animal Model:

-

Female immunodeficient mice (e.g., NOD/SCID)

Cell Line:

-

MDA-MB-231 cells engineered to express luciferase (MDA-MB-231-Luc) for in vivo imaging.

Protocol:

-

Inject MDA-MB-231-Luc cells into the mammary fat pad of the mice.

-

Monitor tumor growth. Once tumors reach a palpable size, randomize the mice into treatment and control groups.

-

Administer this compound (56 mg/kg) or vehicle control via intraperitoneal injection every other day for 30 days.

-

Monitor tumor growth and metastasis using bioluminescence imaging.

-

At the end of the study, euthanize the mice and harvest tumors and lungs for further analysis (e.g., histology, RT-qPCR for miR-21 levels, Western blotting for PDCD4).

In Vivo Alport Syndrome Model

This protocol details the assessment of this compound in a mouse model of Alport syndrome.

Animal Model:

-

A mouse model that recapitulates the pathology of Alport syndrome (e.g., Col4a3 knockout mice).

Protocol:

-

Group the Alport syndrome mice into treatment and control cohorts.

-

Administer this compound (56 mg/kg) or vehicle control via intraperitoneal injection every other day for 42 days.

-

Monitor key disease progression markers throughout the study, such as urine albumin concentration.

-

At the end of the treatment period, euthanize the mice and collect kidneys for analysis.

-

Assess miR-21 levels (mature and precursor) and PPARα protein levels in the kidney tissue via RT-qPCR and Western blotting, respectively.

Mandatory Visualizations

Experimental Workflow

Logical Relationship of RIBOTAC Components

Conclusion

The development of this compound serves as a landmark example of how existing drugs can be rationally repurposed to address new therapeutic targets, particularly in the challenging landscape of RNA-targeted drug discovery. This in-depth technical guide has provided a comprehensive overview of the data, methodologies, and conceptual framework behind this innovative molecule. The successful preclinical validation of this compound in models of triple-negative breast cancer and Alport syndrome underscores the potential of the RIBOTAC platform to generate novel therapeutics for a range of diseases driven by aberrant RNA function. The detailed protocols and data presented herein are intended to serve as a valuable resource for the scientific community, fostering further research and development in this exciting and rapidly evolving field.

References

Dovitinib-RIBOTAC: A Technical Guide to Targeted RNA Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of targeted therapeutics is undergoing a significant expansion, moving beyond protein-centric approaches to directly address the roles of RNA in disease. Within this pioneering field, Ribonuclease-Targeting Chimeras (RIBOTACs) have emerged as a powerful modality for the selective degradation of disease-associated RNAs. This technical guide provides an in-depth exploration of Dovitinib-RIBOTAC, a novel molecule repurposed from a known protein kinase inhibitor to achieve targeted degradation of the oncogenic microRNA precursor, pre-miR-21. By co-opting the endogenous ribonuclease RNase L, this compound offers a promising strategy for therapeutic intervention in diseases driven by aberrant RNA expression, such as cancer and genetic disorders. This document details the core mechanism, presents key quantitative data, outlines experimental protocols, and visualizes the underlying biological and experimental frameworks.

Core Concepts: Dovitinib and the RIBOTAC Platform

Dovitinib is a small molecule, orally active, multi-targeted tyrosine kinase inhibitor. It primarily targets receptor tyrosine kinases (RTKs) involved in tumor growth and angiogenesis, including fibroblast growth factor receptors (FGFRs), vascular endothelial growth factor receptors (VEGFRs), and platelet-derived growth factor receptors (PDGFRs).[1][2][3] Its mechanism involves binding to and inhibiting the phosphorylation of these receptors, thereby disrupting downstream signaling pathways that promote cancer cell proliferation and survival.[2][4]

RIBOTACs are heterobifunctional molecules designed to induce the degradation of specific RNA targets. They consist of two key moieties joined by a linker: an RNA-binding domain that selectively recognizes a target RNA structure, and an effector domain that recruits an endogenous ribonuclease, typically RNase L. This proximity induction leads to the dimerization and activation of RNase L, which then cleaves the target RNA, marking it for cellular degradation. This catalytic process allows for the substoichiometric degradation of target RNAs.

This compound: Repurposing a Kinase Inhibitor for RNA Degradation

Research has revealed that Dovitinib, in addition to its protein kinase targets, can bind to a functional site on the precursor of microRNA-21 (pre-miR-21), an RNA molecule implicated in various cancers and Alport syndrome. While Dovitinib alone can inhibit the processing of pre-miR-21, its potency against its canonical protein targets is significantly higher. To enhance its selectivity and efficacy towards pre-miR-21, Dovitinib was transformed into a RIBOTAC.

The this compound leverages the Dovitinib scaffold as the RNA-binding element to target pre-miR-21. This is conjugated to a small molecule that recruits and activates RNase L. This strategic conversion dramatically shifts the molecule's selectivity, enhancing its RNA-degrading activity while reducing its effects on the original protein targets. The result is a potent and selective degrader of pre-miR-21.

Mechanism of Action of this compound

The mechanism of this compound can be summarized in the following steps:

-

Binding to Target RNA : The Dovitinib moiety of the RIBOTAC selectively binds to a specific structural motif within the pre-miR-21 transcript.

-

Recruitment of RNase L : The RNase L-recruiting moiety of the RIBOTAC binds to endogenous RNase L, bringing it into close proximity with the pre-miR-21 target.

-

Activation of RNase L : The induced proximity leads to the dimerization and activation of RNase L.

-

Cleavage of Target RNA : Activated RNase L cleaves the pre-miR-21 transcript.

-

RNA Degradation : The cleaved RNA is subsequently degraded by cellular machinery.

-

Release and Catalytic Cycle : The this compound is released and can bind to another target RNA molecule, enabling a catalytic cycle of degradation.

This process is visualized in the following diagram:

Caption: Mechanism of this compound action.

Quantitative Data

The efficacy of this compound has been quantified in various in vitro and in vivo studies. The following tables summarize key findings, comparing the activity of this compound with the parent molecule, Dovitinib.

Table 1: In Vitro Activity in MDA-MB-231 Human Breast Cancer Cells

| Compound | Target | Assay | Concentration | Result |

| Dovitinib | pre-miR-21 | RT-qPCR | 5 µM | ~30% reduction in mature miR-21 |

| This compound | pre-miR-21 | RT-qPCR | 0.2 µM | ~30% reduction in mature miR-21 |

| This compound | pre-miR-21 | RT-qPCR | 0.2-5 µM | Significant reduction in mature miR-21 |

| This compound | Cell Invasion | Invasion Assay | 0.2-5 µM | Inhibition of invasive ability |

Data compiled from multiple sources.

Table 2: In Vitro Kinase Inhibition

| Compound | Target | IC50 |

| Dovitinib | FGFR1 | 0.04 ± 0.01 µM |

| Dovitinib Derivative (for RIBOTAC synthesis) | FGFR1 | 5 ± 1 µM |

This data indicates that the modification of Dovitinib to create the RIBOTAC significantly reduces its potency against its original protein kinase target.

Table 3: In Vivo Efficacy in Mouse Models

| Model | Treatment | Dosage | Outcome |

| Breast Cancer Xenograft | This compound | 56 mg/kg; i.p. every other day; 30 days | Anti-tumor activity |

| Breast Cancer Metastasis | This compound | - | Inhibited metastasis, decreased lung nodules |

| Alport Syndrome | This compound | 56 mg/kg; i.p. every other day; 42 days | Stabilized urine albumin, reduced miR-21 in kidneys |

Data from MedchemExpress, citing primary literature.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize this compound.

RT-qPCR for miRNA and Pre-miRNA Quantification

Objective: To quantify the levels of pre-miR-21 and mature miR-21 in cells following treatment with this compound.

Methodology:

-

Cell Culture and Treatment: MDA-MB-231 cells are cultured under standard conditions and treated with varying concentrations of Dovitinib, this compound, or control compounds for a specified duration.

-

RNA Extraction: Total RNA is isolated from the cells using a suitable RNA extraction kit.

-

Reverse Transcription (RT): For mature miRNA, a TaqMan MicroRNA Reverse Transcription Kit is used with specific primers for miR-21 and a control small RNA (e.g., U6). For pre-miRNA, a standard reverse transcription kit with specific primers is used.

-

Quantitative PCR (qPCR): The cDNA is then used as a template for qPCR using a TaqMan Universal PCR Master Mix and specific TaqMan probes for the target RNAs.

-

Data Analysis: The relative expression of the target RNAs is calculated using the comparative Ct (ΔΔCt) method, normalized to the internal control.

In Vitro Kinase Inhibition Assay

Objective: To determine the IC50 value of Dovitinib and its derivatives against protein kinases like FGFR1.

Methodology:

-

Reagents: Recombinant human FGFR1, ATP, and a suitable substrate peptide are used.

-

Assay Procedure: The kinase reaction is performed in a buffer containing the enzyme, substrate, ATP, and varying concentrations of the inhibitor (Dovitinib or its derivatives).

-

Detection: The amount of phosphorylated substrate is quantified, often using a luminescence-based assay where the signal is inversely proportional to the amount of ATP remaining in the well (indicating kinase activity).

-

Data Analysis: The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cell Invasion Assay

Objective: To assess the effect of this compound on the invasive potential of cancer cells.

Methodology:

-

Cell Preparation: MDA-MB-231 cells are serum-starved overnight.

-

Transwell Setup: Transwell inserts with a Matrigel-coated membrane are used. The lower chamber is filled with media containing a chemoattractant (e.g., fetal bovine serum).

-

Cell Seeding: The serum-starved cells are seeded into the upper chamber in serum-free media containing the test compounds (this compound or controls).

-

Incubation: The plate is incubated for a sufficient time to allow for cell invasion through the Matrigel and membrane.

-

Quantification: Non-invading cells on the upper surface of the membrane are removed. The invading cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.

In Vivo Xenograft Mouse Model

Objective: To evaluate the anti-tumor and anti-metastatic activity of this compound in a living organism.

Methodology:

-

Animal Model: Immunocompromised mice (e.g., NOD-scid GAMMA) are used.

-

Tumor Implantation: Human breast cancer cells (e.g., MDA-MB-231) are injected into the mammary fat pad of the mice.

-

Treatment: Once tumors are established, mice are randomized into treatment and control groups. This compound is administered via a specified route (e.g., intraperitoneal injection) and schedule.

-

Monitoring: Tumor growth is monitored regularly by measuring tumor volume. Animal health is also monitored.

-

Endpoint Analysis: At the end of the study, tumors are excised and weighed. Lungs and other organs may be harvested to assess metastasis. The expression of miR-21 and its downstream targets (e.g., PDCD4) in the tumor tissue can be analyzed by RT-qPCR and western blotting.

The general workflow for evaluating a RIBOTAC is depicted below:

Caption: Workflow for this compound evaluation.

Signaling Pathways

Dovitinib primarily inhibits receptor tyrosine kinase signaling pathways. The conversion to a RIBOTAC targeting pre-miR-21 redirects its activity to a different biological axis. MiR-21 is a key regulator of numerous downstream targets involved in cell proliferation, apoptosis, and invasion. One of the well-validated targets of miR-21 is Programmed Cell Death 4 (PDCD4), a tumor suppressor. By degrading pre-miR-21, this compound leads to the de-repression of PDCD4 expression.

The following diagram illustrates the targeted pathway:

Caption: this compound signaling pathway.

Conclusion

This compound exemplifies a successful drug repurposing strategy, transforming a protein-targeted medicine into a selective RNA degrader. This innovative approach has demonstrated significant potential in preclinical models for diseases driven by miR-21 overexpression. The ability to catalytically degrade a target RNA offers a distinct advantage over occupancy-based inhibitors. As the field of RNA-targeted therapeutics continues to evolve, the principles demonstrated by this compound will undoubtedly inform the development of future precision medicines for a wide range of challenging diseases.

References

Preclinical Profile of Dovitinib-RIBOTAC: A Technical Guide to a Novel RNA-Targeting Therapeutic

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical studies of Dovitinib-RIBOTAC, a first-in-class small molecule RNA degrader. By repurposing the receptor tyrosine kinase (RTK) inhibitor Dovitinib to target the oncogenic precursor microRNA-21 (pre-miR-21), this compound represents a paradigm shift in precision medicine, demonstrating the potential to selectively degrade disease-causing RNAs. This document details the mechanism of action, experimental methodologies, and key preclinical findings in oncology and rare diseases.

Core Mechanism of Action: From Kinase Inhibition to RNA Degradation

Dovitinib, a known inhibitor of receptor tyrosine kinases (RTKs) such as FGFR and VEGFR, was identified to possess off-target binding activity to the Dicer processing site of pre-miR-21.[1][2] This interaction, however, was significantly less potent than its on-target kinase inhibition. To enhance selectivity and potency for the RNA target, Dovitinib was transformed into a Ribonuclease Targeting Chimera (RIBOTAC).[1]

The this compound chimera consists of two key moieties: the Dovitinib molecule, which serves as the RNA-binding domain for pre-miR-21, and a small molecule activator of RNase L.[1][3] This bifunctional design allows this compound to act as a molecular bridge, bringing endogenous RNase L into close proximity with pre-miR-21. This induced proximity triggers the dimerization and activation of RNase L, leading to the specific cleavage and subsequent degradation of pre-miR-21.

The degradation of pre-miR-21 leads to the de-repression of its downstream target genes, including the tumor suppressors Programmed Cell Death 4 (PDCD4) and Phosphatase and Tensin Homolog (PTEN). The restoration of these tumor suppressor functions ultimately results in the inhibition of cancer cell invasion and metastasis. Notably, the conversion of Dovitinib to a RIBOTAC increased its selectivity for pre-miR-21 over its canonical RTK targets by an astounding 2500-fold.

Quantitative Preclinical Data

The preclinical efficacy of this compound has been demonstrated in both in vitro and in vivo models of triple-negative breast cancer and Alport syndrome. The following tables summarize the key quantitative findings from these studies.

Table 1: In Vitro Activity of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | Treatment Concentration (µM) | Effect on mature miR-21 Levels | Reference(s) |

| MDA-MB-231 | Triple-Negative Breast Cancer | 0.2 | Significant reduction | |

| MDA-MB-231 | Triple-Negative Breast Cancer | 1 | Significant reduction | |

| MDA-MB-231 | Triple-Negative Breast Cancer | 5 | Significant reduction |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Disease | Dosage & Administration | Key Findings | Reference(s) |

| Xenograft Mouse Model (MDA-MB-231 cells) | Triple-Negative Breast Cancer | 56 mg/kg; intraperitoneal injection; every other day for 30 days | Inhibited breast cancer metastasis, decreased the number of lung nodules, significantly diminished miR-21 and pre-miR-21 expression, and derepressed PDCD4 expression. | |

| Col4a3-/- Mouse Model | Alport Syndrome | 56 mg/kg; intraperitoneal injection; every other day for 42 days | Stabilized urine albumin concentration, reduced levels of mature and precursor miR-21 in the kidneys, and increased PPARα protein levels. |

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments conducted in the preclinical evaluation of this compound.

In Vitro pre-miR-21 Degradation Assay

This assay quantifies the ability of this compound to induce the degradation of pre-miR-21 in cancer cell lines.

Cell Culture and Treatment:

-

Cell Line: MDA-MB-231 (human triple-negative breast cancer).

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

-